

A Technical Guide to the Natural Sources of Vescalagin and Its Derivatives

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Compound of Interest

Compound Name: **Vescalagin**

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This document provides a comprehensive overview of **vescalagin**, a prominent C-glycosidic ellagitannin, and its derivatives. It details their primary natural sources, quantitative distribution, and the methodologies used for their extraction and analysis. This guide is intended to serve as a foundational resource for research and development in pharmaceuticals, nutraceuticals, and material science.

Introduction to Vescalagin

Vescalagin and its C-1 epimer, castalagin, are major C-glycosidic ellagitannins widely distributed in the plant kingdom.^[1] They are noted for a range of biological activities, including antioxidant, antiviral, and anti-inflammatory properties, as well as the ability to inhibit DNA topoisomerase II.^{[1][2]} Structurally, these molecules are formed from the oxidative dehydrogenation of pentagalloyl-glucose.^[3] Their presence in certain woods, particularly oak, significantly influences the organoleptic properties of aged beverages like wine and whiskey.^{[1][3]}

Primary Natural Sources

Vescalagin is predominantly found in woody species of the Fagaceae family. Its derivatives are often formed through chemical transformations during processes like wood aging or beverage maturation.

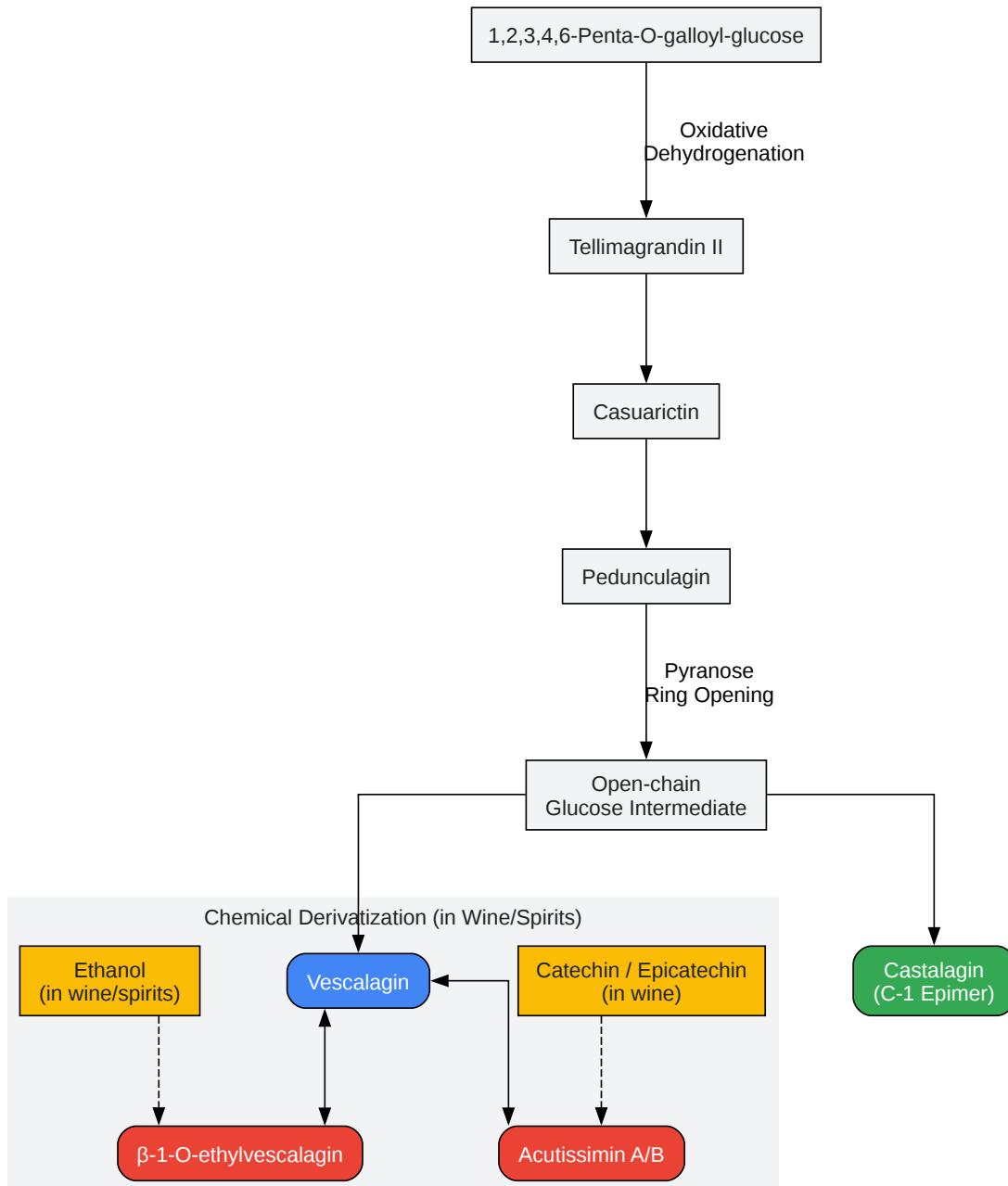
- Oak Wood (Quercus spp.): Species such as Sessile Oak (Quercus petraea) and Pedunculate Oak (Quercus robur) are the most significant sources of **vescalagin**.^{[1][4]} It is a major component of the heartwood's extractable phenolic compounds.^[5] The concentration and composition can vary based on the specific species, the age of the tree, and the position of the wood within the trunk.^[4]
- Chestnut Wood (Castanea spp.): Sweet Chestnut (Castanea sativa) is another rich source, with its heartwood and bark containing high concentrations of **vescalagin** and castalagin.^{[3][6][7]} Some studies report that chestnut wood can contain even higher amounts of these ellagitannins than oak.^[6]
- Other Plant Sources: **Vescalagin** has been identified in other plants, including the Pink Wax Apple (Syzygium samarangense), where it is studied for its potential to protect pancreatic β -cells.^[8] It is also found in the perennial herb Lythrum salicaria (purple loosestrife).^[9]
- Aged Beverages: Wine, whiskey, and brandy aged in oak barrels contain **vescalagin** extracted from the wood.^{[1][2]} During this aging process, **vescalagin** can react with other molecules present, such as ethanol or flavan-3-ols (like catechin), to form new derivatives.^{[2][10][11]}

Key Derivatives of Vescalagin

Vescalagin serves as a precursor to a variety of related compounds, formed through both enzymatic processes in the plant and chemical reactions during aging and extraction.

- Castalagin: The most common derivative, which is the C-1 epimer of **vescalagin**. They are often found together and co-extracted.^[1]
- Flavano-ellagitannins (Acutissimins): Formed in wine when **vescalagin** reacts with flavonoids like catechin and epicatechin. Acutissimin A, for example, has shown potent antitumor properties by inhibiting DNA topoisomerase II.^[2]
- β -1-O-ethyl**vescalagin**: A derivative identified in wine aged in oak barrels, formed from the reaction of **vescalagin** with ethanol.^{[11][12]}
- Roburins and Grandinin: More complex ellagitannins, including dimers of **vescalagin**/castalagin, found alongside the monomers in oak wood.^{[4][13]}

A diagram illustrating the biosynthetic origin and key transformations of **vescalagin** is shown below.



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Biosynthetic origin and chemical derivatization of **vescalagin**.

Quantitative Data

The concentration of **vescalagin** and its derivatives varies significantly depending on the source, its processing, and the analytical method used. The following tables summarize quantitative data reported in the literature.

Table 1: Concentration in Solid Plant Materials

Natural Source	Material	Compound(s)	Concentration Range	Notes
Oak (Quercus spp.)	Heartwood	Vescalagin & Castalagin	39% - 73% of total ellagitannins	Represents the most abundant ellagitannins. [4]
Oak (Quercus spp.)	Heartwood	Total Ellagitannins	6 - 42 mg/g dry wood	High variability between individual trees. [4]
Oak (Quercus spp.)	Heartwood (Toasted)	Vescalagin	Loss from 20.3 to 4.32 mg/g	Toasting significantly reduces concentration. [14]
Chestnut (C. sativa)	Heartwood	Vescalagin & Castalagin	Up to 63 mg/g dry wood	[3]
Chestnut (C. sativa)	Wood	Vescalagin	Up to 163.85 mg/g	Using optimized ultrasonic extraction with Acetone/Water. [7]

| Chestnut (C. sativa) | Leaf Extract | **Vescalagin** & Castalagin | 10.7 - 12.4 mg/g dry extract | Represents ~1.1-1.2% of the total extract.[15] |

Table 2: Concentration in Aged Beverages

Beverage	Compound(s)	Concentration Range	Notes
Brandies	Vescalagin & Castalagin	9 - 12 mg/L	[16][17]

| Red Wine (Cabernet Sauvignon) | Total Ellagitannins | 0.6 - 15.5 mg/L | After 6-12 months of aging in oak barrels.[16][17] |

Experimental Protocols

The extraction and quantification of **vescalagin** require specific and optimized protocols due to the reactivity and complexity of ellagitannins.

Extraction from Solid Matrices (Wood, Leaves)

- Sample Preparation: The raw material (e.g., heartwood, leaves) is air-dried and ground into a fine powder (<0.5 mm) to maximize the surface area for extraction.
- Solvent Extraction: A polar solvent system is typically used. Common choices include:
 - Methanol or Aqueous Methanol: Often used as a reference solvent, though it may have lower recovery for certain polyphenols compared to water in HPLC analysis.[18][19]
 - Acetone/Water (e.g., 7:3 v/v): An effective mixture for extracting a broad range of phenolic compounds from wood.[5]
 - Ethanol/Water (e.g., 50:50 v/v): Used for creating extracts from plant leaves.[15]
- Extraction Method:
 - Maceration: The powdered sample is soaked in the solvent for a defined period with agitation.

- Ultrasonic-Assisted Extraction (UAE): The use of ultrasound can significantly improve extraction efficiency and yield.[7]
- Filtration and Concentration: The resulting mixture is filtered to remove solid particles. The solvent is then typically removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification of Extracts

For detailed analysis or isolation, crude extracts often require further purification to remove interfering compounds.

- Solid-Phase Extraction (SPE): The extract is passed through a solid sorbent cartridge (e.g., Amberlite XAD7 HP resin) to selectively retain polyphenols, which are then eluted with a solvent like methanol.[12]
- Gel Permeation Chromatography (GPC): The extract is further purified on a size-exclusion gel (e.g., Sephadex LH-20 or TSK 40 HW) to separate tannins from other smaller molecules. [12]

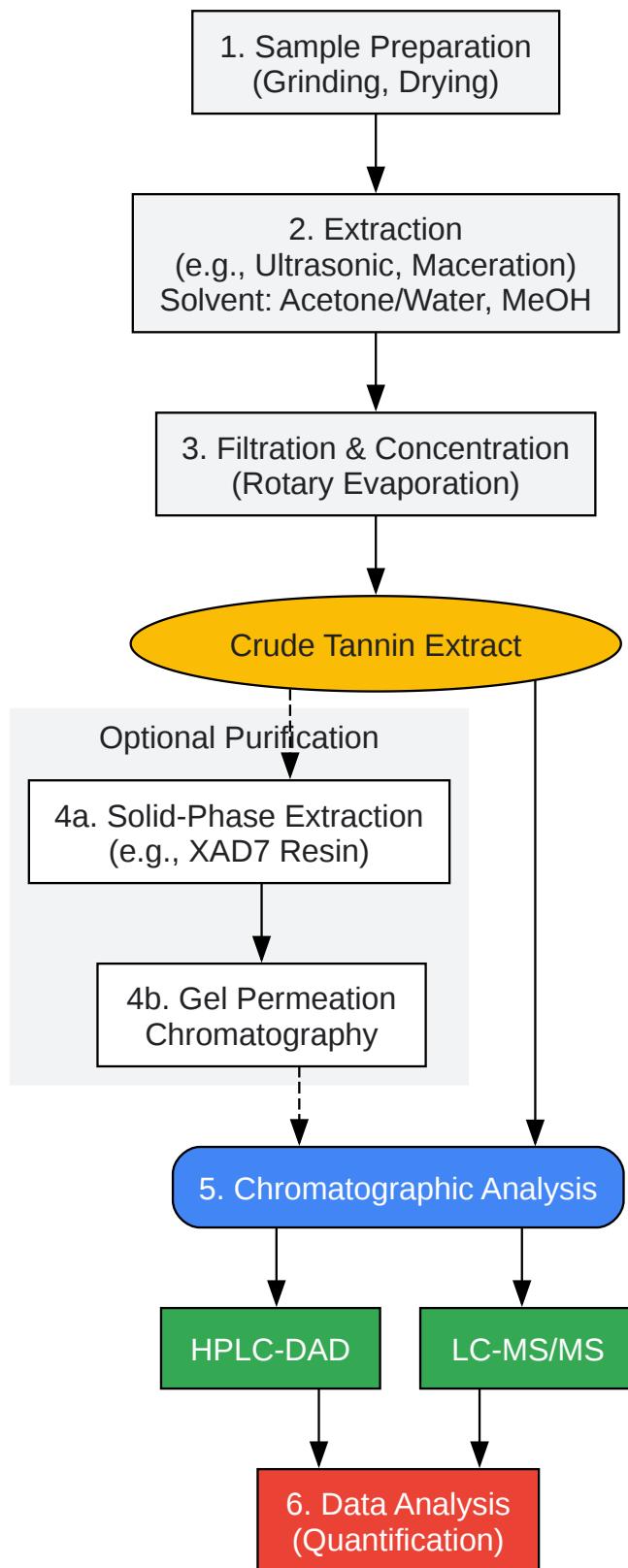
Quantification and Analysis

High-performance chromatography methods are essential for the accurate quantification of **vescalagin** and its derivatives.

- High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust method for quantification.[18][19]
 - Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (acetonitrile or methanol).
 - Stationary Phase: A C18 reversed-phase column is typically used.
 - Detection: DAD is set to monitor wavelengths around 250-280 nm for tannins.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level derivatives in complex matrices like wine.[10][15][16]

- Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
- Detection: Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. For **vescalagin**/castalagin, the m/z transition is often 933 → 631 or 933 → 613.[[15](#)][[16](#)]

The general workflow for analysis is depicted below.



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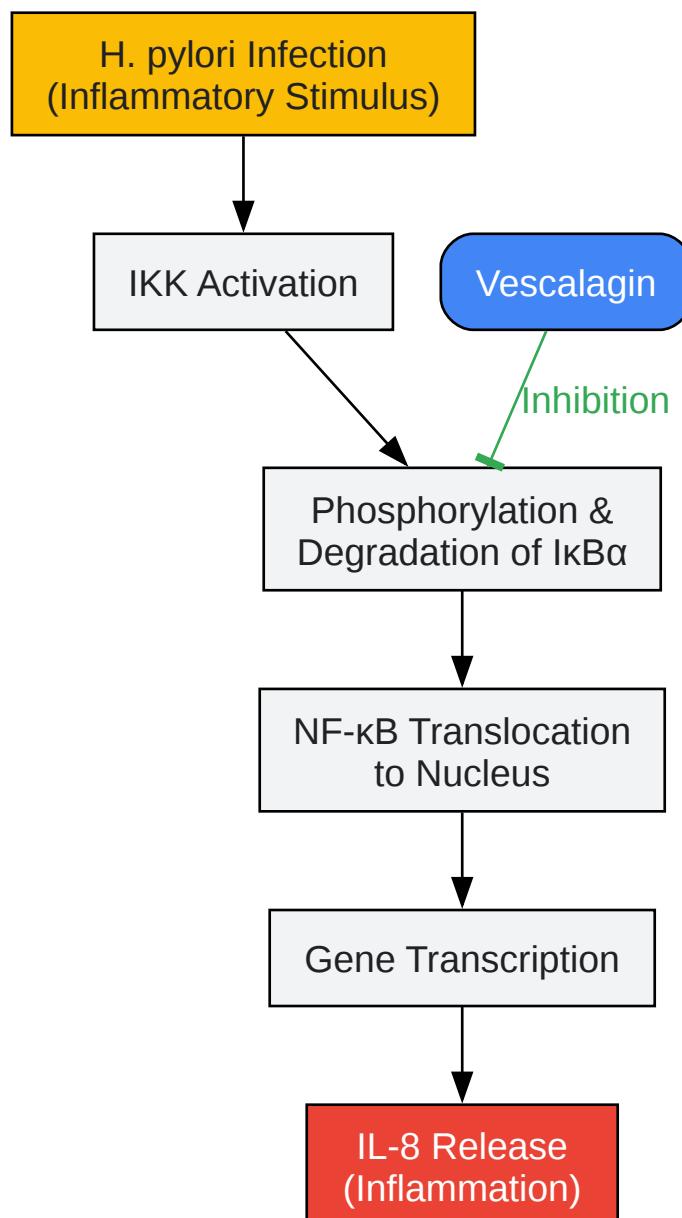
General workflow for extraction and analysis of **vescalagin**.

Biological Activity and Signaling Pathways

Vescalagin's biological effects are a subject of ongoing research. One of the key mechanisms identified is its interaction with cellular signaling pathways related to inflammation and cell proliferation.

- Inhibition of DNA Topoisomerase II: **Vescalagin** and its derivative acutissimin A are known inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[\[1\]](#)[\[2\]](#) This activity is the basis for their potential antitumor properties.
- Anti-inflammatory Effects: In studies involving gastric epithelial cells, **vescalagin** and castalagin were shown to inhibit the release of the pro-inflammatory cytokine IL-8 induced by *H. pylori* infection. This effect was linked to the attenuation of the NF-κB signaling pathway. [\[15\]](#)
- Protection of Pancreatic β-Cells: **Vescalagin** has been shown to protect pancreatic cells from inflammation induced by methylglyoxal (a precursor of advanced glycation end products), suggesting a role in mitigating diabetic complications.[\[8\]](#)

A simplified diagram of the proposed anti-inflammatory action via NF-κB inhibition is presented below.



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Inhibition of the NF-κB pathway by **vescalagin**.

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